3-amino-1H-indazole-4-carboxylic acid
Overview
Description
3-Amino-1H-indazole-4-carboxylic acid is a heterocyclic aromatic organic compound characterized by the presence of an indazole ring system with an amino group at the 3-position and a carboxylic acid group at the 4-position
Mechanism of Action
Target of Action
Indazole derivatives have been found to bind effectively with the hinge region of tyrosine kinase . This suggests that 3-amino-1H-indazole-4-carboxylic acid may also interact with similar targets.
Mode of Action
It’s known that indazole derivatives can inhibit cell growth
Biochemical Pathways
Indazole derivatives have been found to affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway . This suggests that this compound may have similar effects on these pathways.
Result of Action
It’s known that indazole derivatives can inhibit cell growth . This suggests that this compound may have similar effects.
Action Environment
It’s known that the synthesis of indazole derivatives can be influenced by environmental factors . This suggests that the action of this compound may also be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1H-indazole-4-carboxylic acid typically involves the cyclization of o-aminobenzonitrile derivatives. One common method is the reaction of o-aminobenzonitrile with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction conditions include heating the mixture to reflux in the presence of a strong acid such as hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1H-indazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of this compound derivatives with higher oxidation states.
Reduction: The reduction of the carboxylic acid group can produce 3-amino-1H-indazole-4-ol.
Substitution: Substitution reactions can yield various alkylated derivatives of the compound.
Scientific Research Applications
3-Amino-1H-indazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1H-indazole-3-carboxylic acid
1H-indazole-4-carboxylic acid
2-amino-1H-indazole-4-carboxylic acid
5-amino-1H-indazole-4-carboxylic acid
Properties
IUPAC Name |
3-amino-1H-indazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,12,13)(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTKSZWPLVNZPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NN=C2N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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